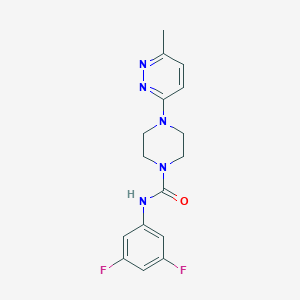
N-(3,5-difluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,5-difluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C16H17F2N5O and its molecular weight is 333.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,5-difluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H16F2N4O |
| Molecular Weight | 304.31 g/mol |
| IUPAC Name | This compound |
| SMILES Representation | CC1=NN=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)F)F |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical signaling pathways. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly those related to serotonin and dopamine, which are crucial in neurological disorders.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antitumor Activity : Studies have shown that compounds with similar structural features possess significant antitumor properties. For example, derivatives of piperazine have been reported to inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory potential. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in various models of disease .
- Neuroprotective Effects : Given its interaction with neurotransmitter systems, there is potential for neuroprotective applications. Compounds similar to this one have shown promise in models of neurodegenerative diseases by reducing oxidative stress and promoting neuronal survival .
Case Studies
Several studies highlight the biological activity of similar compounds:
- Antitumor Study : A recent study evaluated a series of piperazine derivatives against various cancer cell lines. The results indicated that modifications in the phenyl and pyridazine rings could enhance cytotoxicity, with some derivatives achieving IC50 values in the low micromolar range .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of piperazine derivatives. The study demonstrated that certain compounds could significantly reduce edema in animal models of inflammation, suggesting a mechanism involving the inhibition of inflammatory mediators .
Eigenschaften
IUPAC Name |
N-(3,5-difluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N5O/c1-11-2-3-15(21-20-11)22-4-6-23(7-5-22)16(24)19-14-9-12(17)8-13(18)10-14/h2-3,8-10H,4-7H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWZGGPDBZLBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














